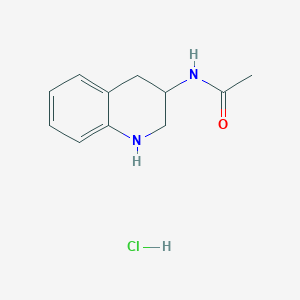
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine is an organic compound that belongs to the class of acridines. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic electronics. This compound, in particular, is characterized by the presence of bromine atoms and a naphthalene moiety, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine typically involves multi-step organic reactions. One common approach is the bromination of a precursor acridine compound, followed by the introduction of the naphthalene group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce various dihydroacridine compounds.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmacophore in drug design and development.
Industry: It can be utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine atoms and the naphthalene group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9,9-dimethylacridine: Lacks the naphthalene moiety, which may result in different chemical properties and reactivity.
9,9-Dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine: Does not contain bromine atoms, affecting its potential for substitution reactions.
2,7-Dichloro-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine: Chlorine atoms instead of bromine, which can lead to variations in reactivity and applications.
Uniqueness
The uniqueness of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine lies in its specific combination of bromine atoms and the naphthalene group. This combination can impart distinct chemical properties, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C25H19Br2N |
|---|---|
Peso molecular |
493.2 g/mol |
Nombre IUPAC |
2,7-dibromo-9,9-dimethyl-10-naphthalen-2-ylacridine |
InChI |
InChI=1S/C25H19Br2N/c1-25(2)21-14-18(26)8-11-23(21)28(24-12-9-19(27)15-22(24)25)20-10-7-16-5-3-4-6-17(16)13-20/h3-15H,1-2H3 |
Clave InChI |
JDMSDLJUNKXKOU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC5=CC=CC=C5C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




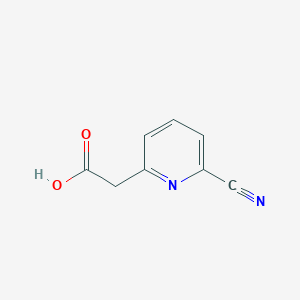
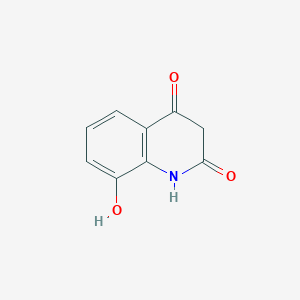
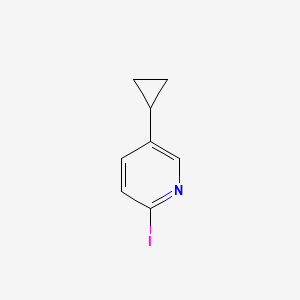
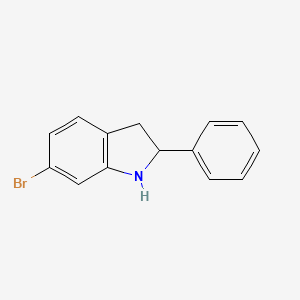
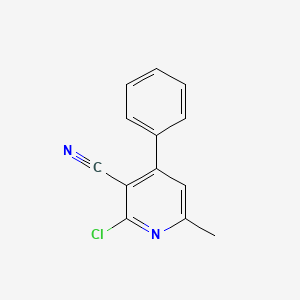
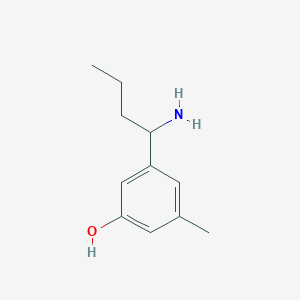

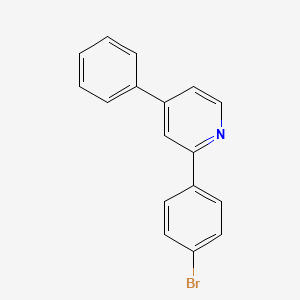
![Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
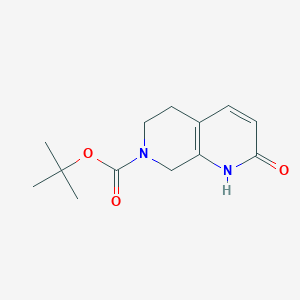
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine](/img/structure/B12970196.png)
